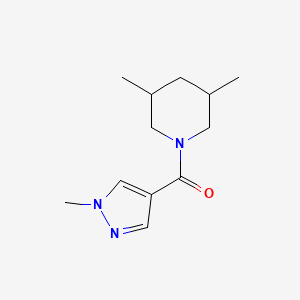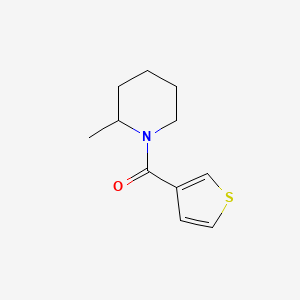
N-(5-fluoro-2-methylphenyl)-2-methylsulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-fluoro-2-methylphenyl)-2-methylsulfanylacetamide, also known as FMA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of sulfonamide derivatives, which have been extensively studied for their therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-(5-fluoro-2-methylphenyl)-2-methylsulfanylacetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. This compound has also been shown to inhibit the activity of enzymes such as COX-2 and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant anticonvulsant and analgesic effects in animal models. It has also been shown to reduce inflammation in various tissues. This compound has been shown to cross the blood-brain barrier and accumulate in the brain, suggesting its potential use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-fluoro-2-methylphenyl)-2-methylsulfanylacetamide has several advantages as a research tool. It is easy to synthesize and purify, making it readily available for research purposes. It has also been shown to exhibit significant pharmacological properties, making it a promising candidate for drug development. However, this compound has some limitations as well. Its mechanism of action is not fully understood, and its potential side effects are not well documented. Further research is needed to fully understand the safety and efficacy of this compound.
Direcciones Futuras
There are several future directions for research on N-(5-fluoro-2-methylphenyl)-2-methylsulfanylacetamide. One area of interest is the potential use of this compound in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Further research is needed to understand the exact mechanism of action of this compound and its potential side effects. Another area of interest is the development of new derivatives of this compound with improved pharmacological properties. Finally, research is needed to understand the long-term effects of this compound on the human body and to determine its safety for use in humans.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential pharmacological properties. It has been shown to exhibit significant anticonvulsant, anti-inflammatory, and analgesic effects, making it a promising candidate for drug development. However, further research is needed to fully understand the safety and efficacy of this compound and to develop new derivatives with improved pharmacological properties.
Métodos De Síntesis
The synthesis of N-(5-fluoro-2-methylphenyl)-2-methylsulfanylacetamide involves the reaction of 5-fluoro-2-methylbenzenesulfonyl chloride with 2-methylthioacetamide in the presence of a base. The reaction yields this compound as a white solid with a melting point of 122-124°C. The purity of the compound can be confirmed by using analytical techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(5-fluoro-2-methylphenyl)-2-methylsulfanylacetamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-methylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNOS/c1-7-3-4-8(11)5-9(7)12-10(13)6-14-2/h3-5H,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUFMQYWBSTNKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7514012.png)



![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-propan-2-yl-1H-pyrazol-3-yl)methanone](/img/structure/B7514046.png)
![N-(3,4-dihydro-2H-thiochromen-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7514055.png)
![N-(2-methyl-1,3-benzoxazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7514067.png)
![2-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4(3H)-one](/img/structure/B7514076.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7514078.png)


![2-[2-Oxo-2-[(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl)amino]ethoxy]acetic acid](/img/structure/B7514099.png)
![Cyclopropyl-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514112.png)
